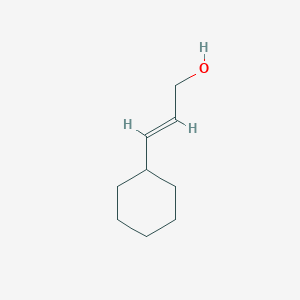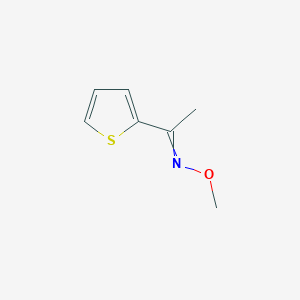
N-methoxy-1-thiophen-2-ylethanimine
Overview
Description
1-(Thiophen-2-yl)ethanone O-methyl oxime is an organic compound that belongs to the class of oxime ethers. It is derived from thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
The synthesis of 1-(Thiophen-2-yl)ethanone O-methyl oxime typically involves the reaction of 1-(thiophen-2-yl)ethanone with hydroxylamine to form the corresponding oxime, followed by methylation of the oxime group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a methylating agent like methyl iodide .
Chemical Reactions Analysis
1-(Thiophen-2-yl)ethanone O-methyl oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols
Scientific Research Applications
1-(Thiophen-2-yl)ethanone O-methyl oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)ethanone O-methyl oxime involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-(Thiophen-2-yl)ethanone O-methyl oxime can be compared with other similar compounds, such as:
1-(Thiophen-2-yl)ethanone oxime: This compound lacks the methyl group on the oxime, which can affect its reactivity and properties.
1-(Thiophen-2-yl)ethanone O-benzyl oxime: This compound has a benzyl group instead of a methyl group, which can influence its biological activity and chemical behavior.
1-(Thiophen-2-yl)ethanone O-ethyl oxime: This compound has an ethyl group, which can alter its solubility and reactivity compared to the methyl derivative
1-(Thiophen-2-yl)ethanone O-methyl oxime stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-methoxy-1-thiophen-2-ylethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVULPIMMDLDKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363108 | |
| Record name | 2-Acetylthiophene O-methyloxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114773-97-6 | |
| Record name | 2-Acetylthiophene O-methyloxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


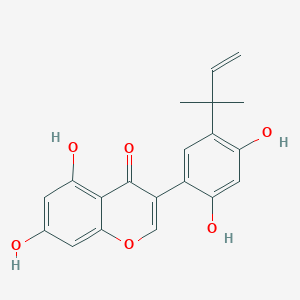

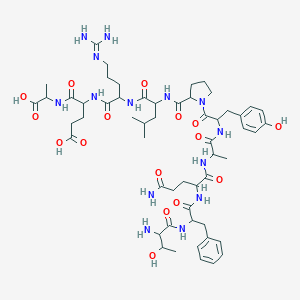

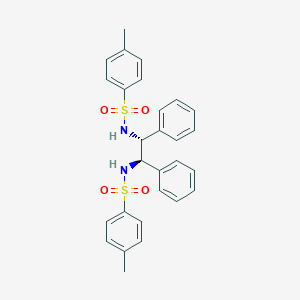
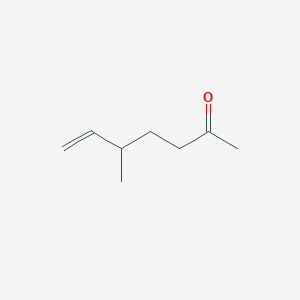



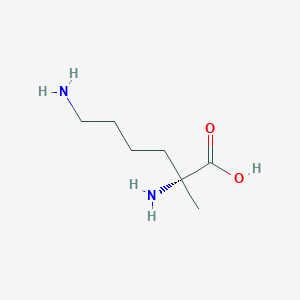

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)

